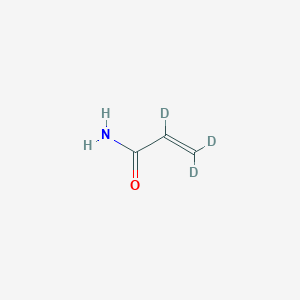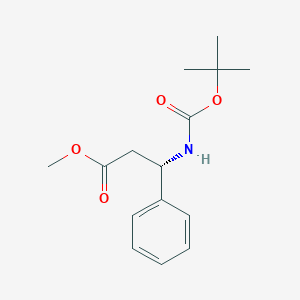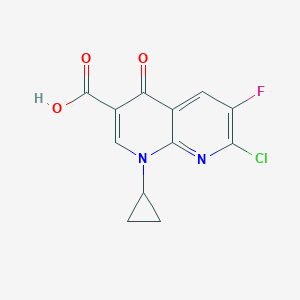
Eburicol
Descripción general
Descripción
It is a tetracyclic triterpenoid that plays a significant role in the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Eburicol is particularly notable for its interaction with cytochrome P450 sterol 14alpha-demethylase, an enzyme involved in the demethylation process during ergosterol synthesis .
Aplicaciones Científicas De Investigación
Eburicol has several scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other sterols and triterpenoids.
Biology: It serves as a model compound for studying sterol biosynthesis and metabolism in fungi.
Mecanismo De Acción
Target of Action
Eburicol primarily targets the sterol C14-demethylase (CYP51/Erg11) , a key enzyme in the ergosterol biosynthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of fungal cell membranes.
Mode of Action
This compound interacts with its target, CYP51/Erg11, by inhibiting its function. This inhibition disrupts the ergosterol biosynthesis pathway, leading to an accumulation of this compound, the substrate of CYP51 . The accumulation of this compound is associated with the antifungal activity of azoles .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ergosterol biosynthesis pathway . This compound is a substrate for the enzyme CYP51/Erg11 in this pathway . When this compound accumulates due to the inhibition of CYP51, it disrupts the normal flow of the pathway, leading to alterations in the fungal cell wall .
Result of Action
The primary result of this compound’s action is the induction of fungicidal effects . The accumulation of this compound triggers the formation of fungicidal cell wall carbohydrate patches in the pathogenic mold Aspergillus fumigatus . This leads to alterations in the fungal cell wall, contributing to the fungicidal activity of azoles .
Análisis Bioquímico
Biochemical Properties
Eburicol can be demethylated by yeast cytochrome P450 sterol 14alpha-demethylase ERG11 . This interaction with the enzyme ERG11 is crucial in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the pathogenic mold Aspergillus fumigatus, the azole-induced synthesis of fungicidal cell wall carbohydrate patches strictly correlates with the accumulation of this compound . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound is converted into 14-methylergosta-8,24(28)-dien-3β,6α-diol by the sterol C5-desaturase (ERG3) . This conversion is not required for the fungicidal effects in A. fumigatus .
Temporal Effects in Laboratory Settings
It is known that the accumulation of this compound is a result of azole-induced synthesis .
Metabolic Pathways
This compound is involved in the ergosterol biosynthesis pathway . It interacts with enzymes such as sterol C24-methyltransferase (Erg6A), which converts lanosterol into this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eburicol can be synthesized through the demethylation of lanosterol. The process involves the use of yeast cytochrome P450 sterol 14alpha-demethylase (ERG11) to remove the methyl group from lanosterol, resulting in the formation of this compound . The reaction conditions typically include an aqueous medium with a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using genetically modified yeast strains. These strains are engineered to overexpress the ERG11 enzyme, thereby increasing the yield of this compound. The fermentation process is carried out in bioreactors under optimized conditions to maximize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Eburicol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have different biological and chemical properties .
Comparación Con Compuestos Similares
Eburicol is unique compared to other similar compounds due to its specific structure and role in ergosterol biosynthesis. Similar compounds include:
Lanosterol: The precursor to this compound in the biosynthesis pathway.
Ergosterol: The final product of the biosynthesis pathway, essential for fungal cell membrane integrity.
Obtusifoldienol: Another sterol with a similar structure but different biological activity.
This compound’s uniqueness lies in its specific interaction with the ERG11 enzyme and its role as an intermediate in the ergosterol biosynthesis pathway .
Propiedades
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-ANMPWZFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319161 | |
| Record name | Eburicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-88-6 | |
| Record name | Eburicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eburicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eburicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE](/img/structure/B28686.png)
![rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)





![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B28708.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)
![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)

![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)
